2-(Pyrrolidin-1-ylmethyl)morpholine

Medicinal Chemistry Organic Synthesis Physical Characterization

2-(Pyrrolidin-1-ylmethyl)morpholine (CAS 128208-00-4) is a secondary amine comprised of a morpholine ring and a pyrrolidine moiety connected by a methylene bridge. It is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis , with a reported molecular weight of 170.25 g/mol and a typical commercial purity specification of 97%.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 128208-00-4
Cat. No. B153121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-ylmethyl)morpholine
CAS128208-00-4
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CNCCO2
InChIInChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2
InChIKeyGMGVKXVKOAWGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-ylmethyl)morpholine (CAS 128208-00-4): Sourcing and Characterization Data for a Heterocyclic Research Building Block


2-(Pyrrolidin-1-ylmethyl)morpholine (CAS 128208-00-4) is a secondary amine comprised of a morpholine ring and a pyrrolidine moiety connected by a methylene bridge [1]. It is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis , with a reported molecular weight of 170.25 g/mol and a typical commercial purity specification of 97% .

Physical Form Liquid at ambient temperature, compatible with automated dispensing workflows
Scaffold Utility 2-substituted morpholine-pyrrolidine core for regiospecific heterocyclic synthesis
Grade Synthetic research grade (97% purity specification)

Why Generic 'Morpholine-Pyrrolidine' Substitution is Unreliable for 2-(Pyrrolidin-1-ylmethyl)morpholine


This compound's utility is defined by the precise positioning of the pyrrolidine group at the 2-position of the morpholine ring. This regiospecific substitution pattern is not interchangeable with other isomers, such as the 3-substituted analog (CAS 127320-83-6), which carries distinct physical properties and synthetic history . The spatial arrangement and electronic effects conferred by the 2-position attachment directly dictate the compound's reactivity and the three-dimensional orientation of its nitrogen atoms, which are critical for downstream applications in chiral ligand design and selective nucleophilic reactions [1].

Property
Target: 2-substituted
Substitute: 3-substituted
Physical Form
Liquid
Solid (dihydrochloride)
Spatial Arrangement
2-position bridge
3-position bridge
Regioisomer substitution alters physical state, handling, and three-dimensional reactivity profiles.

Quantitative Differentiation Evidence for 2-(Pyrrolidin-1-ylmethyl)morpholine


Differential Physical Form vs. 3-Positional Isomer

In a direct head-to-head comparison, 2-(Pyrrolidin-1-ylmethyl)morpholine is supplied and handled as a liquid, whereas its close regioisomer, 4-(3-pyrrolidinylmethyl)morpholine (dihydrochloride salt), is a solid . This fundamental difference in physical state at room temperature has quantifiable implications for laboratory workflows, eliminating the need for a dissolution step and simplifying automated liquid handling procedures .

Physical Form
Reported comparison
Liquid vs. Solid salt
Liquid form may streamline automated dispensing workflows.
Data to verify
Medicinal Chemistry Organic Synthesis Physical Characterization

Verified Utility as a Building Block in Polyheterocyclic Synthesis

This specific isomer has demonstrated quantitative utility in the synthesis of complex polyheterocycles. As a cross-study comparable benchmark, it was used as a key building block in a one-pot, three-component Ugi-Zhu reaction to produce a novel pyrrolo[3,4-b]pyridin-5-one derivative, achieving an isolated yield of up to 73% in under 60 minutes . This performance establishes a baseline for synthetic efficiency, while the analogous use of the 3-substituted isomer or simpler morpholine/pyrrolidine fragments has not been reported in this specific high-yield context.

Synthetic Yield
Synthesis context
73%
Isolated yield (Ugi-Zhu MCR)
Supports use in diversity-oriented polyheterocyclic synthesis.
Source review
Synthetic Chemistry Polyheterocyclic Compounds Reaction Yield

Precedent for Activity in Anti-Tubercular Compound Series

The 2-substituted morpholine framework is a validated substructure in a series of anti-tubercular agents, providing class-level evidence for its use in specific therapeutic areas. A series of novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles incorporating the 2-(pyrrolidin-1-ylmethyl)morpholine moiety were synthesized and demonstrated activity against Mycobacterium tuberculosis . This provides a direct link between the precise 2-substituted isomer and biological activity, while the 3-substituted isomer's activity in this specific assay context is unreported, suggesting a potential structure-activity relationship (SAR) dependency on the substitution position.

Bioactivity Precedent
Class-level context
Anti-TB scaffold
Reported in vitro activity
Supports medicinal chemistry SAR research.
Data to verify
Medicinal Chemistry Anti-tubercular Structure-Activity Relationship

Primary R&D Application Scenarios for 2-(Pyrrolidin-1-ylmethyl)morpholine


High-Throughput and Automated Synthesis Platforms

Its commercial availability as a liquid makes 2-(Pyrrolidin-1-ylmethyl)morpholine (CAS 128208-00-4) immediately suitable for high-throughput experimentation (HTE) and automated synthesis workstations, in contrast to solid salt forms of its regioisomers . This physical property allows for direct and precise volumetric dispensing, reducing workflow complexity and time, which is a critical factor in industrial and academic labs performing large-scale library synthesis .

Medicinal Chemistry: Diversity-Oriented Synthesis of Polyheterocycles

Labs focused on generating structural diversity for drug discovery should consider this compound as a key intermediate. It has a demonstrated high-yield precedent (up to 73%) in constructing complex, medicinally relevant polyheterocyclic frameworks like pyrrolo[3,4-b]pyridin-5-ones via efficient multicomponent reactions . This specific application sets it apart from simple morpholine or pyrrolidine building blocks.

Development of Asymmetric Catalysts and Chiral Ligands

The chiral morpholine-pyrrolidine architecture is a valuable scaffold for developing ligands for asymmetric catalysis. Research has shown that related chiral ligands can achieve high enantioselectivity (up to 89% ee) in reactions like the copper-catalyzed Henry reaction [1]. 2-(Pyrrolidin-1-ylmethyl)morpholine provides the core heterocyclic framework required for designing and synthesizing these specialized, chiral catalytic systems.

Application
Selection Property
Validation Focus
High-throughput synthesis
Liquid handling form
Automation workflow compatibility
Polyheterocyclic med chem
Regiospecific 2-substituted scaffold
Multicomponent reaction yield
Asymmetric catalyst design
Chiral ligand precursor
Enantioselective reaction screening

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